JQ1-Tco

Targeted Protein Degradation PROTAC CLIPTAC

Standard BET inhibitors lack reactive handles for covalent capture or conditional degradation. JQ1-TCO solves this with a TCO moiety for IEDDA click chemistry. - **Retained potency**: BRD4(1) IC50 = 16 nM; BRD4(2) IC50 = 28 nM - **Bifunctional utility**: Enables in-cell CLIPTAC assembly, click-proteomics, and live-cell imaging - **Supply**: Validated for in vivo studies; MW 609.18, PSA 111 Ų Immediate shipment, certified purity.

Molecular Formula C31H37ClN6O3S
Molecular Weight 609.2 g/mol
Cat. No. B12383163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJQ1-Tco
Molecular FormulaC31H37ClN6O3S
Molecular Weight609.2 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCCC=CCC4)C5=CC=C(C=C5)Cl)C
InChIInChI=1S/C31H37ClN6O3S/c1-19-20(2)42-30-27(19)28(22-12-14-23(32)15-13-22)35-25(29-37-36-21(3)38(29)30)18-26(39)33-16-9-17-34-31(40)41-24-10-7-5-4-6-8-11-24/h4-5,12-15,24-25H,6-11,16-18H2,1-3H3,(H,33,39)(H,34,40)/b5-4-/t24?,25-/m0/s1
InChIKeyCYIPOINYTLBSLB-SBSQNJSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JQ1-TCO: Clickable BET Bromodomain Probe


JQ1-TCO (CAS: 2087490-43-3) is a bifunctional small molecule comprising the BET bromodomain inhibitor JQ1 conjugated via a linker to a trans-cyclooctene (TCO) moiety. The JQ1 warhead retains high-affinity binding to BRD4 bromodomains (IC₅₀ in the low nanomolar range, comparable to the parent JQ1 compound) [1]. The TCO group enables bioorthogonal click chemistry via inverse-electron-demand Diels–Alder (IEDDA) reactions with tetrazine-functionalized partners, exhibiting second-order rate constants up to 10⁴ M⁻¹s⁻¹ [2]. This dual functionality permits copper-free covalent conjugation to fluorophores, affinity tags, or E3 ligase recruiters in complex biological environments without perturbing native biomolecular interactions [3].

Probe Type Clickable BET bromodomain probe with retained target engagement
Chemistry Compatible with copper-free IEDDA bioorthogonal conjugation
Modality Modular precursor for in-cell PROTAC assembly and target capture

Why JQ1 Cannot Replace JQ1-TCO


Generic substitution with unmodified JQ1 or pre-assembled PROTACs (e.g., dBET1) fails in applications requiring in situ target labeling, conditional degradation, or modular probe assembly. Unmodified JQ1 lacks a chemical handle for bioorthogonal conjugation, precluding its use in click-proteomics or click-sequencing workflows that map drug-target engagement genome-wide [1]. Pre-assembled PROTACs such as dBET1—while potent BRD4 degraders (DC₅₀ < 100 nM in MV4-11 cells)—suffer from poor in vivo bioavailability due to high molecular weight and unfavorable physicochemical properties [2]. JQ1-TCO, as a CLIPTAC (click-formed PROTAC) precursor, enables intracellular self-assembly with a separately administered Tz-thalidomide partner, theoretically circumventing the bioavailability limitations inherent to pre-synthesized PROTACs [3]. Moreover, JQ1-TCO alone does not induce significant BRD4 degradation in HeLa cells (10 μM, 18 h), establishing it as a non-degrading probe for occupancy studies rather than a functional degrader [4].

JQ1 lacks the TCO reactive handle Unmodified JQ1 cannot participate in IEDDA click chemistry or enable proximity-driven pharmacology; substituting eliminates bioorthogonal conjugation capability.
Full PROTACs are not direct replacements Pre-assembled degraders (dBET1, ARV-825) have distinct MW, PSA, and degradation kinetics; assay conditions may not transfer directly without re-optimization.
Enantiomeric control exhibits reduced engagement The (−)JQ1-TCO enantiomer shows substantially weaker target binding; stereochemical identity must be verified for target engagement studies.

JQ1-TCO: Quantitative Evidence


Retained BRD4 Binding Affinity

JQ1-TCO, as a standalone compound, does not induce significant BRD4 degradation in HeLa cells when tested at 10 μM for 18 h [1]. This contrasts sharply with the pre-assembled PROTAC dBET1, which achieves potent BRD4 degradation with DC₅₀ values of <100 nM in MV4-11 cells after 18 h treatment and 140 nM in H661 cells after 4 h treatment . The functional dichotomy—non-degrader vs. potent degrader—positions JQ1-TCO uniquely as a target-engagement probe that preserves cellular BRD4 levels while enabling click-mediated functionalization or conditional assembly.

BRD4 Binding Affinity
Head-to-head
BRD4-1 IC₅₀: 16 nM; BRD4-2 IC₅₀: 28 nM (AlphaScreen)
Supports binding potency comparable to parent JQ1 scaffold
Stereospecific engagement confirmed via (−)JQ1-TCO control
Targeted Protein Degradation PROTAC CLIPTAC BRD4

Copper-Free Click Chemistry

The trans-cyclooctene (TCO) moiety on JQ1-TCO participates in inverse-electron-demand Diels–Alder (IEDDA) reactions with tetrazine partners at second-order rate constants up to 10⁴ M⁻¹s⁻¹ [1]. This rate exceeds that of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions (typically 10⁻² to 10⁰ M⁻¹s⁻¹ for cyclooctyne-azide pairs) [2], enabling near-instantaneous labeling at low probe concentrations under copper-free, physiological conditions. The IEDDA reaction is orthogonal to native cellular chemistry and proceeds efficiently in cell lysates, live cells, and in vivo [3].

Click Chemistry Reactivity
Class-level
IEDDA cycloaddition with tetrazine partners; copper-free; rate constants ~10³–10⁵ M⁻¹s⁻¹
Enables bioorthogonal probe assembly without cytotoxic catalysts
Reactivity inferred from TCO-tetrazine class kinetics
Bioorthogonal Chemistry Click Chemistry IEDDA SPAAC

CLIPTAC-Mediated BRD4 Degradation

JQ1-TCO has been validated as a functional clickable probe for Click-Seq, a method that maps genome-wide chromatin occupancy of BET bromodomain inhibitors. In K562 cells, JQ1-TCO enrichment followed by high-throughput sequencing generated 40.2 million mapped spots and 2.1 gigabases of sequencing data, revealing BRD4 genomic binding landscapes comparable to conventional ChIP-Seq but without requiring high-quality target-specific antibodies [1]. In competitive Click-Seq experiments, co-incubation with excess unmodified JQ1 abolishes JQ1-TCO signal, confirming binding specificity [2].

CLIPTAC BRD4 Degradation
Head-to-head
JQ1-TCO + Tz-Thalidomide: BRD4 degradation observed (HeLa, 10 µM)
JQ1-TCO alone: No significant BRD4 degradation
Supports conditional degradation endpoint interpretation
Immunoblot readout; 18+18 h treatment protocol
ChIP-Seq Click-Seq Epigenomics BRD4 Occupancy

Lower Molecular Weight and PSA

JQ1-TCO is explicitly validated for both in vitro and in vivo molecular probe applications, with established protocols for in vivo formulation and administration . In contrast, (+)-JQ1 carboxylic acid (JQ1-COOH) serves solely as a PROTAC precursor building block requiring further conjugation to linker and E3 ligase ligand moieties before any functional application . JQ1-TCO's ready-to-use format eliminates the need for multi-step synthetic derivatization and enables direct in vivo click-labeling of BRD4-engaged cells for downstream analysis by flow cytometry or microscopy [1].

MW and PSA Comparison
Context-dependent
JQ1-TCO: MW 609 Da, PSA 111 Ų
ARV-825: MW 924 Da, PSA 205 Ų; MZ1: MW 1003 Da, PSA 211 Ų
Supports permeability screening context relative to full PROTACs
Calculated properties; experimental permeability requires validation
In Vivo Imaging Pharmacokinetics Molecular Probe Biodistribution

JQ1-TCO Applications


In-Cell PROTAC Assembly (CLIPTAC)

JQ1-TCO enables Click-Seq, a method for mapping BET bromodomain inhibitor chromatin occupancy without requiring ChIP-grade antibodies. This application is supported by validated K562 cell datasets demonstrating 40.2 million sequencing reads and 2.1 gigabases of high-resolution occupancy data [1]. Laboratories seeking to standardize BET inhibitor target-engagement assays or lacking reliable BRD4 antibodies should procure JQ1-TCO for this workflow.

Click-Proteomics: BRD4 Interactome Mapping

JQ1-TCO serves as one precursor in CLIPTAC strategies, wherein it self-assembles intracellularly with a separately administered tetrazine-modified E3 ligase recruiter (e.g., Tz-thalidomide) to form a functional PROTAC in situ [1]. This application addresses the poor in vivo bioavailability of pre-assembled PROTACs such as dBET1, which exhibit DC₅₀ values <100 nM in vitro but limited in vivo exposure due to high molecular weight [2].

Live-Cell BRD4 Imaging and Tracking

JQ1-TCO is validated for in vivo probe applications, enabling post-administration click labeling with fluorescent tetrazine dyes to quantify drug-target engagement in specific tissue compartments by flow cytometry or high-resolution microscopy [1]. Unlike JQ1-COOH, which requires multi-step derivatization [2], JQ1-TCO is procurement-ready for immediate in vivo experimentation in mouse models of acute leukemia and other BRD4-dependent disease models .

Preclinical Target Engagement Studies

For experiments requiring BRD4 binding assessment without concurrent protein degradation, JQ1-TCO is the appropriate tool. At 10 μM over 18 h in HeLa cells, JQ1-TCO does not induce significant BRD4 degradation [1]. In contrast, degrader molecules such as dBET1 potently deplete BRD4 with DC₅₀ values below 100 nM [2], confounding occupancy measurements with downstream proteolytic effects.

Application
Selection Property
Validation Focus
In-cell PROTAC assembly studies
Bioorthogonal TCO reactivity for CLIPTAC formation
Time-resolved BRD4 degradation kinetics and downstream transcriptional endpoints
BRD4 interactome mapping
Covalent target capture via click chemistry pull-down
Quantitative mass spectrometry and chromatin-complex identification
Live-cell BRD4 imaging
Copper-free fluorophore conjugation via TCO-tetrazine ligation
Spatiotemporal target localization and drug-target residence time
In vivo target engagement research
Systemic probe administration with clickable reporter handle
Target occupancy and pharmacodynamic biomarker endpoints in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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